molecular formula C7H9ClS B8767770 2-(3-Chloropropyl)thiophene

2-(3-Chloropropyl)thiophene

Cat. No.: B8767770
M. Wt: 160.66 g/mol
InChI Key: SDWBIJFENFPAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropyl)thiophene is a substituted thiophene derivative featuring a chloropropyl (-CH₂CH₂CH₂Cl) chain at the 2-position of the aromatic heterocyclic thiophene ring. Thiophene, a five-membered sulfur-containing aromatic compound, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its electron-rich nature and stability. The introduction of a 3-chloropropyl group enhances the compound’s reactivity, particularly in nucleophilic substitution or cyclization reactions, making it a valuable intermediate in organic synthesis. For example, analogous chloropropyl-substituted compounds, such as 2-(3-chloropropyl)phenol, have been employed in the synthesis of chromans via cyclization reactions.

Properties

Molecular Formula

C7H9ClS

Molecular Weight

160.66 g/mol

IUPAC Name

2-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H9ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2

InChI Key

SDWBIJFENFPAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(3-Chloropropyl)thiophene with structurally related compounds, emphasizing molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Applications/Reactivity Reference
This compound C₇H₇ClS 158.65* - Thiophene ring (aromatic, electron-rich)
- Chloropropyl chain (SN2 reactivity)
- Cyclization to fused heterocycles
- Intermediate for pharmaceuticals or polymers
[Inferred]
2-(3-Chloropropyl)-1H-imidazole C₆H₉ClN₂ 144.61 - Imidazole ring (basic, hydrogen-bonding)
- Chloropropyl chain
- Pharmaceutical intermediates
- Ligand in coordination chemistry
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine C₁₆H₁₃ClF₃NS 335.80 - Phenothiazine core (antipsychotic scaffold)
- Trifluoromethyl group
- Antipsychotic drugs (e.g., fluphenazine derivatives)
- Dopamine receptor modulation
2-(3-Chloropropyl)phenol C₉H₁₁ClO 170.64 - Phenolic hydroxyl group
- Chloropropyl chain
- Chroman synthesis via cyclization
- Antioxidant or antiandrogenic agent precursors

Pharmacological and Industrial Relevance

  • Pharmaceuticals: Phenothiazines like fluphenazine (derived from 10-(3-Chloropropyl)-phenothiazine) are clinically used as antipsychotics. Imidazole derivatives are explored for antimicrobial and anticancer activity. Thiophene-based compounds are less common in drugs but serve as intermediates in synthesizing bioactive molecules.
  • Materials Science: Thiophene’s conjugation properties make it suitable for conductive polymers, whereas phenothiazines are studied for optoelectronic applications.

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